2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide
Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acid amides . It is used in scientific research and possesses diverse applications due to its unique properties.
Molecular Structure Analysis
The molecular formula of this compound is C8H18N2O . The molecular weight is 158.24 . The structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical and Chemical Properties Analysis
The compound is a solid . The SMILES string representation is NCC1CCN (CCO)CC1 . The InChI key is VKMYXOQRUXXUHE-UHFFFAOYSA-N .Scientific Research Applications
Memory Enhancement
Li Ming-zhu (2008) synthesized a related compound to study its effects on memory abilities in mice. The swimming maze test showed that piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide has effects on memory ability in mice, suggesting potential neurocognitive benefits of similar compounds (Li Ming-zhu, 2008).
Medicinal Chemistry Synthesis
Magano et al. (2014) explored the synthesis of various compounds through palladium-catalyzed CH functionalization, touching on methodologies that could be relevant for creating derivatives of the target compound for medicinal chemistry applications. This research showcases the potential for creating a variety of bioactive molecules (Magano et al., 2014).
Antibacterial Activity
Kashif Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potentials. Their research indicates that compounds with structural similarities to the target compound could possess antibacterial activities, opening avenues for antimicrobial applications (Kashif Iqbal et al., 2017).
Enzyme Inhibition
N. Virk et al. (2018) synthesized triazole analogues, including derivatives related to the target compound, and evaluated them for enzyme inhibitory activities. Their findings suggest the potential for these compounds in therapeutic applications targeting various enzymes (N. Virk et al., 2018).
Molecular Docking and SAR Studies
Studies by D. G. Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives, including synthesis, SAR, and in-silico appraisal, demonstrate the application of molecular docking to optimize compounds for antimicrobial activity. This research highlights the importance of computational tools in designing molecules with potential therapeutic applications (D. G. Anuse et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death. The downstream effects of this can include reduced tumor growth in cancerous cells.
Result of Action
The molecular and cellular effects of this compound’s action would likely include cell cycle arrest and potentially cell death . This could result in the reduction of cell proliferation, particularly in cells with high rates of division such as cancer cells.
Biochemical Analysis
Biochemical Properties
2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression and has potential implications in cancer research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been observed to induce cell cycle arrest and apoptosis by inhibiting CDK2 activity . Additionally, it affects gene expression by downregulating genes involved in cell proliferation and upregulating those associated with apoptosis. These cellular effects highlight the potential of this compound as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s structural features, which allow it to fit snugly into the enzyme’s active site. The inhibition of CDK2 activity results in the disruption of the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, making it suitable for long-term studies . Over time, its effects on cellular function can change, with prolonged exposure leading to more pronounced cell cycle arrest and apoptosis. Additionally, the compound’s degradation products have been analyzed, revealing that they retain some biological activity, albeit at reduced potency. These findings underscore the importance of considering temporal effects when designing experiments involving this compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can induce mild cell cycle arrest and apoptosis without causing significant toxicity . At higher doses, it can lead to more severe effects, including extensive cell death and potential toxicity. These dosage-dependent effects highlight the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations to produce various metabolites. These metabolites can then be excreted via the kidneys. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the nucleus and cytoplasm. Its distribution is influenced by factors such as cell type, tissue type, and the presence of specific transporters. Understanding the transport and distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can influence cytoplasmic signaling pathways. The subcellular localization of this compound is a key determinant of its biological effects and therapeutic potential.
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-16-7-4-13-11(15)9-14-5-2-10(8-12)3-6-14/h10H,2-9,12H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXKJQNGAQRYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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